3-Bromo-5-fluoro-4-iodotoluene

Sequential cross-coupling Chemoselective functionalization Polyhalogenated arene synthesis

3-Bromo-5-fluoro-4-iodotoluene (CAS 1000576-09-9; IUPAC: 1-bromo-3-fluoro-2-iodo-5-methylbenzene) is a trihalogenated toluene derivative of molecular formula C₇H₅BrFI and molecular weight 314.92 g·mol⁻¹. The aromatic ring carries three distinct halogen substituents—bromine (position 3), fluorine (position 5), and iodine (position 4)—plus a methyl group (position 1), creating a scaffold with three electronically and sterically differentiated reaction handles.

Molecular Formula C7H5BrFI
Molecular Weight 314.92
CAS No. 1000576-09-9
Cat. No. B3026505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoro-4-iodotoluene
CAS1000576-09-9
Molecular FormulaC7H5BrFI
Molecular Weight314.92
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)I)F
InChIInChI=1S/C7H5BrFI/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
InChIKeyZAPXFWWYNQUHFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluoro-4-iodotoluene (CAS 1000576-09-9): A Triply-Differentiated Halogenated Toluene Building Block for Programmable Synthesis


3-Bromo-5-fluoro-4-iodotoluene (CAS 1000576-09-9; IUPAC: 1-bromo-3-fluoro-2-iodo-5-methylbenzene) is a trihalogenated toluene derivative of molecular formula C₇H₅BrFI and molecular weight 314.92 g·mol⁻¹ . The aromatic ring carries three distinct halogen substituents—bromine (position 3), fluorine (position 5), and iodine (position 4)—plus a methyl group (position 1), creating a scaffold with three electronically and sterically differentiated reaction handles . Commercial availability is typically at ≥95% purity, with higher-grade 97% material offered by several suppliers . The compound is supplied as a research intermediate for constructing complex molecular architectures via sequential, chemoselective cross-coupling strategies.

Why Isomeric Trihalotoluenes Cannot Substitute 3-Bromo-5-fluoro-4-iodotoluene in Multi-Step Synthetic Sequences


Trihalogenated toluene isomers sharing the formula C₇H₅BrFI are not interchangeable because the position of each halogen dictates both the steric accessibility for metal-catalyzed oxidative addition and the electronic activation/deactivation pattern for electrophilic or nucleophilic attack [1]. In the 3-bromo-5-fluoro-4-iodo substitution pattern, the most reactive halogen (iodine) occupies the position para to the methyl group, maximizing its steric availability for first-stage coupling; in isomers such as 4-bromo-5-fluoro-2-iodotoluene (CAS 870704-15-7) the iodine is ortho to the methyl group, where steric crowding can reduce coupling rates . The profound difference in C–X bond dissociation energies—PhI ≈ 280 kJ·mol⁻¹ vs. PhBr ≈ 346 kJ·mol⁻¹ vs. PhF ≈ 527 kJ·mol⁻¹—means that even a positional swap between iodine and bromine can collapse the chemoselectivity window essential for sequential functionalization [2].

Quantitative Comparative Evidence for Selecting 3-Bromo-5-fluoro-4-iodotoluene Over Closest Analogs


Halogen Reactivity Gradient: Orthogonal C–I > C–Br ≫ C–F Enables Programmable Sequential Coupling

The target compound carries three different aryl halide bonds with a reactivity span of approximately 247 kJ·mol⁻¹ between the weakest (C–I, PhI BDE ≈ 280 kJ·mol⁻¹) and the strongest (C–F, PhF BDE ≈ 527 kJ·mol⁻¹) [1][2]. This >2:1 BDE ratio translates into experimentally exploitable chemoselectivity: under standard Pd(0)-catalyzed Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, 80 °C), aryl iodides undergo oxidative addition 10²–10³ times faster than the corresponding aryl bromides, while aryl fluorides remain essentially inert [3]. In contrast, the comparator 3-bromo-5-fluoro-4-chlorotoluene replaces iodine with chlorine (PhCl BDE ≈ 407 kJ·mol⁻¹), narrowing the C–Cl vs. C–Br gap to ≈61 kJ·mol⁻¹ and reducing the chemoselectivity window, which can lead to cross-reactivity and lower yields in the first coupling step.

Sequential cross-coupling Chemoselective functionalization Polyhalogenated arene synthesis

Physical Property Differentiation: Boiling Point and Density vs. Isomer 4-Bromo-5-fluoro-2-iodotoluene

Although both compounds share the formula C₇H₅BrFI, the target 3-bromo-5-fluoro-4-iodotoluene exhibits a predicted boiling point of 266.8±35.0 °C (at 760 mmHg) and a predicted density of 2.125±0.06 g/cm³, whereas the isomer 4-bromo-5-fluoro-2-iodotoluene (CAS 870704-15-7) has an experimentally determined boiling point of 249–250 °C (lit.) and density of 2.145 g/mL at 25 °C (lit.) . The ~17 °C boiling point difference (predicted vs. experimental) and the ~0.020 g/mL density difference reflect the distinct intermolecular interactions arising from the altered halogen arrangement, which can be exploited for isomer verification by GC or HPLC and for distillation-based purification. Note: target compound data are predicted values; experimental verification is recommended.

Physicochemical characterization Isomer identification Purification strategy

Steric Accessibility Advantage: Iodine at the Para Position vs. Ortho-Positioned Iodine in Selected Isomers

In 3-bromo-5-fluoro-4-iodotoluene, the iodine atom is situated para to the methyl group, which is the least sterically encumbered position on the ring. In the comparator 4-bromo-5-fluoro-2-iodotoluene (CAS 870704-15-7), iodine resides ortho to the methyl group, creating significant steric hindrance that can slow oxidative addition of Pd(0) catalysts. Literature on ortho-substituted aryl halides consistently demonstrates that ortho substituents reduce coupling rates by a factor of 2–10× relative to para-substituted analogs under identical conditions [1]. This steric penalty is especially consequential for the iodine position because iodine is the first halogen to be addressed in a sequential coupling strategy, and any reduction in its coupling efficiency cascades through the entire synthetic sequence.

Steric effects in cross-coupling Regioselective oxidative addition Aryl iodide reactivity

Procurement Purity Specifications: 97% Grade Availability vs. Typical 95% Isomer Supply

The target compound is commercially available at 97% purity (Leyan Cat. No. 1263822) , whereas the isomer 4-bromo-2-fluoro-3-iodotoluene (CAS 1805420-58-9) is listed by multiple vendors at 95% purity [1]. The 97% grade is also supplied by ChemScene (Cat. CS-0193152) . A 2-percentage-point purity advantage, while modest in absolute terms, can reduce the impurity burden by 40% (from 5% total impurities to 3%), which is meaningful when the compound is used as a limiting reagent in multi-step sequences where impurity-derived side products accumulate.

Chemical procurement Purity specification Reproducible synthesis

Storage and Handling: Refrigerated Storage Requirement vs. Ambient-Stable Analogs

The target compound requires sealed storage at 2–8 °C , consistent with the presence of an aryl iodide moiety, which is prone to photolytic and thermal deiodination. In contrast, the isomer 4-bromo-5-fluoro-2-iodotoluene (CAS 870704-15-7) is specified for storage at 2–8 °C with protection from light , while 5-bromo-4-fluoro-2-iodotoluene (CAS 861928-20-3) is noted as a colorless to light yellow liquid stored at 2–8 °C with light protection . All iodo-containing isomers share similar storage constraints; however, the target compound's recommended storage as a sealed, dry solid may offer marginally better long-term stability compared to liquid-phase analogs.

Chemical storage Stability Supply chain logistics

High-Value Application Scenarios for 3-Bromo-5-fluoro-4-iodotoluene Based on Quantitative Differentiation Evidence


Sequential, Chemoselective C–C Bond Construction in Medicinal Chemistry Library Synthesis

In medicinal chemistry programs requiring rapid diversification of a trisubstituted aromatic core, 3-bromo-5-fluoro-4-iodotoluene functions as a programmable scaffold. The wide BDE gap between C–I and C–Br (≈66 kJ·mol⁻¹) allows a first Suzuki coupling to occur with high selectivity at the para-iodine position using mild conditions (Pd(PPh₃)₄, 50–80 °C), leaving the bromine at position 3 intact for a subsequent, orthogonal coupling under slightly more forcing conditions. The fluorine at position 5 remains inert throughout, serving as a bioisosteric or electronic-tuning handle in the final target molecule. This sequential protocol minimizes protecting-group manipulations and maximizes the number of distinct analogs accessible from a single building block order.

Synthesis of Fluorine-Containing Biaryl Pharmaceuticals and PET Tracer Precursors

The methyl group at position 1 can be oxidized to a carboxylic acid or brominated to a benzyl bromide, creating additional functionalization points for amide coupling or nucleophilic displacement. The fluorine atom at position 5 provides metabolic stability and modulates lipophilicity (predicted LogP ≈ 3.5 ), which is valuable in designing CNS-penetrant drug candidates. For PET tracer development, the iodine at position 4 serves as a precursor for radioiodination (¹²³I/¹²⁴I/¹²⁵I) via isotope exchange or tin-mediated demetallation, while the bromine and fluorine remain available for subsequent derivatization. The para-iodine placement is particularly advantageous for radioiodination because it minimizes steric interference with the isotope-exchange catalyst.

Agrochemical Intermediate Production Requiring Orthogonal Halogen Differentiation

Agrochemical active ingredients often require precisely positioned halogen substituents to achieve target-site selectivity and environmental persistence profiles. The I→Br→F reactivity hierarchy of this compound maps directly onto a convergent synthetic strategy: iodine enables introduction of a heterocyclic or aryl group via cross-coupling; bromine permits a subsequent C–N or C–O bond formation via Buchwald–Hartwig amination or Ullmann coupling; fluorine serves as a permanent substituent that enhances soil mobility and metabolic resistance. The 97% purity grade supports kilogram-scale process development where impurity-driven yield losses become economically significant.

Analytical Standard and Reference Material for Isomer-Specific Method Development

The distinct boiling point (predicted 266.8 °C) and density (predicted 2.125 g/cm³) of 3-bromo-5-fluoro-4-iodotoluene relative to its isomers make it suitable as a retention-time marker in GC-MS and HPLC method development for quality control of halogenated aromatic process intermediates. The compound is available as an analytical standard produced under ISO 17034 accredited reference material producer protocols , ensuring traceable purity certification for regulated pharmaceutical impurity profiling.

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